N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide
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Overview
Description
N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide is a complex organic compound with a unique structure featuring both a triazole ring and a methoxyoxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide typically begins with the formation of the triazole ring through a Huisgen cycloaddition, also known as the "click" reaction, between an azide and an alkyne. The methoxyoxolane group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole and methoxyoxolane moieties with prop-2-enamide under mild reaction conditions, often in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For large-scale production, optimized methods often involve continuous flow reactors which allow for better control over reaction conditions, leading to higher yields and purity. Industrial synthesis also leverages high-throughput screening to quickly identify the most efficient reaction pathways and conditions.
Chemical Reactions Analysis
Types of Reactions: N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation
: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to yield various oxidized derivatives.
Reduction
: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol or amine derivatives.
Substitution
Common Reagents and Conditions: The reactions typically involve standard organic solvents like dichloromethane, ethanol, or acetonitrile, and are conducted under controlled temperatures ranging from room temperature to reflux conditions.
Major Products: The major products of these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications by altering the functional groups attached to the triazole or methoxyoxolane moieties.
Scientific Research Applications
N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide has wide-ranging applications, such as:
Chemistry
: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology
: Investigated for its potential as a bioorthogonal chemical probe due to the triazole ring, which is stable and inert under biological conditions.
Medicine
Industry
: Employed in the production of advanced materials with specific chemical functionalities, such as polymers and coatings.
Mechanism of Action
The biological activity of N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide is primarily attributed to its ability to interact with molecular targets through hydrogen bonding, π-π stacking, and van der Waals interactions. The triazole ring can engage in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The methoxyoxolane group may enhance the compound's solubility and stability in biological systems, allowing for more effective delivery and interaction with its targets.
Comparison with Similar Compounds
When compared with other triazole-containing compounds, N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide stands out due to its methoxyoxolane moiety, which provides additional functionalization opportunities and improved physicochemical properties. Similar compounds include:
1H-1,2,3-Triazole-based derivatives like 1,2,3-triazole-4-carboxamide.
Oxolane derivatives such as tetrahydrofuran-based compounds.
Each of these compounds has distinct properties and applications, but the unique combination of the triazole and methoxyoxolane groups in this compound makes it a versatile and valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-3-11(16)12-4-8-5-15(14-13-8)9-6-18-7-10(9)17-2/h3,5,9-10H,1,4,6-7H2,2H3,(H,12,16)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMCECHAVQVIB-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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